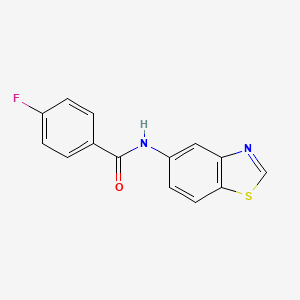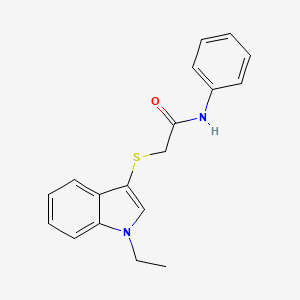
2-((1-ethyl-1H-indol-3-yl)thio)-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((1-ethyl-1H-indol-3-yl)thio)-N-phenylacetamide is a chemical compound with the molecular formula C18H18N2OS and a molecular weight of 310.42 g/mol. This compound features an indole ring substituted with an ethyl group at the 1-position and a sulfanyl group at the 3-position, which is further connected to a phenylacetamide moiety. The indole ring is a common structural motif in many biologically active compounds, making this compound of interest in various fields of research.
Mechanism of Action
Target of Action
The primary targets of the compound “2-((1-ethyl-1H-indol-3-yl)thio)-N-phenylacetamide” are currently unknown. The compound is a derivative of indole, which is a common structure in many biologically active molecules, suggesting that it may interact with a variety of biological targets .
Mode of Action
Based on its structural similarity to other indole derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and hydrophobic interactions .
Biochemical Pathways
Indole derivatives are known to be involved in a wide range of biological processes, including neurotransmission, inflammation, and cellular signaling .
Pharmacokinetics
The presence of the indole ring and the acetamide group suggest that it may be well-absorbed and could potentially cross the blood-brain barrier .
Result of Action
Given its structural similarity to other indole derivatives, it may have a variety of effects depending on its specific targets .
Preparation Methods
The synthesis of 2-((1-ethyl-1H-indol-3-yl)thio)-N-phenylacetamide can be achieved through several synthetic routes. One common method involves the reaction of 1-ethylindole-3-thiol with N-phenylacetyl chloride under basic conditions. The reaction typically proceeds in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This could include the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of greener chemistry principles to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
2-((1-ethyl-1H-indol-3-yl)thio)-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group of the phenylacetamide moiety, using reducing agents like lithium aluminum hydride.
Substitution: The indole ring can participate in electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common reagents and conditions used in these reactions include oxidizing agents for oxidation, reducing agents for reduction, and electrophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-((1-ethyl-1H-indol-3-yl)thio)-N-phenylacetamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Comparison with Similar Compounds
2-((1-ethyl-1H-indol-3-yl)thio)-N-phenylacetamide can be compared with other similar compounds, such as:
N-phenylacetamide: A simpler analog without the indole and sulfanyl groups, used primarily as an analgesic and antipyretic agent.
1-ethylindole-3-thiol: The precursor to the target compound, which lacks the phenylacetamide moiety but retains the indole and sulfanyl functionalities.
1,2,3-triazole derivatives: Compounds with similar biological activities, often used in drug discovery and material science.
The uniqueness of this compound lies in its combination of the indole, sulfanyl, and phenylacetamide moieties, which confer a distinct set of chemical and biological properties.
Properties
IUPAC Name |
2-(1-ethylindol-3-yl)sulfanyl-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2OS/c1-2-20-12-17(15-10-6-7-11-16(15)20)22-13-18(21)19-14-8-4-3-5-9-14/h3-12H,2,13H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGVORHLVFJNBQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)SCC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

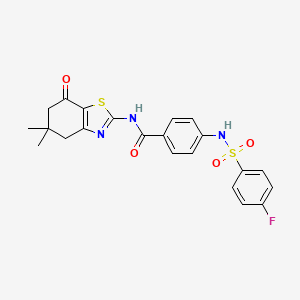
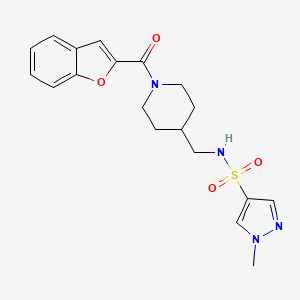
![N-(1-cyano-1,2-dimethylpropyl)-2-{[3-(1H-pyrazol-1-yl)butan-2-yl]amino}propanamide](/img/structure/B2761459.png)
![2-(Pyrazolo[1,5-a]pyrazin-4-yl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2761460.png)
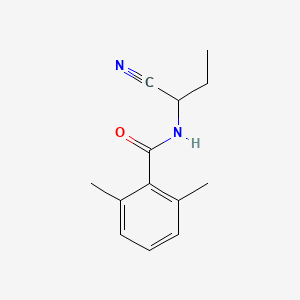
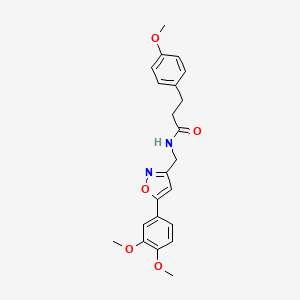
![N-(pyridin-2-ylmethyl)-2-[5-(pyridin-3-yl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B2761465.png)
![N'-(2-hydroxy-2-phenylpropyl)-N-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide](/img/structure/B2761466.png)
![N-(2,4-dimethylphenyl)-2-((3-(4-nitrophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2761471.png)
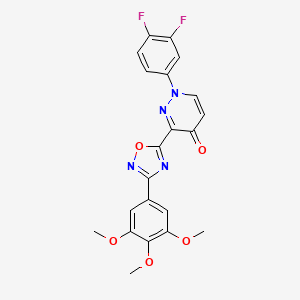
![[(4-METHOXYPHENYL)CARBAMOYL]METHYL 2-(4-METHYLPHENYL)ACETATE](/img/structure/B2761473.png)
![3'-chloro-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2761475.png)
